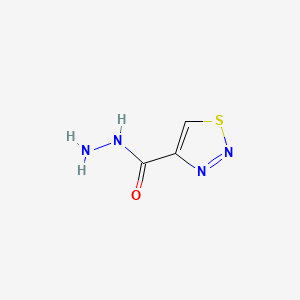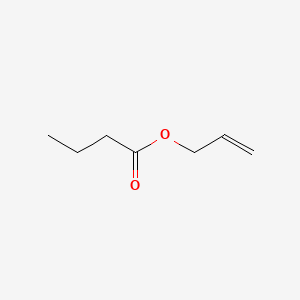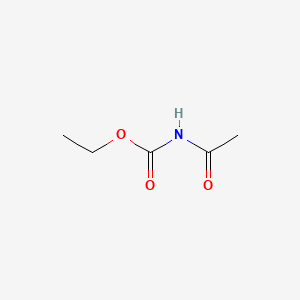
4-氨基苯甲酰胺
概述
描述
Synthesis Analysis
The synthesis of 4-Aminobenzamide and its derivatives often involves acylation, catalytic hydrogenation, and co-crystallization processes. For instance, Mao Duo (2000) outlined a synthetic process achieving high yields through acylation and catalytic hydrogenation, using Raney Ni as a catalyst under optimal conditions, resulting in a total yield of 86.3% (Mao Duo, 2000). Similarly, Aakeröy, Beatty, and Lorimer (2006) demonstrated the synthesis of (N-pyridylmethylene)aminobenzamides, highlighting the importance of hydrogen-bond interactions for successful co-crystallization reactions (Aakeröy et al., 2006).
Molecular Structure Analysis
The molecular structure of 4-Aminobenzamide derivatives showcases a variety of hydrogen-bond interactions, indicating structural flexibility beneficial for co-crystallization. The study by Aakeröy et al. (2006) elucidates this by analyzing the crystal structures dominated by amide-py N–H…N and amide-carbonyl N–H…O hydrogen bonds, suggesting potential for the formation of diverse supramolecular architectures (Aakeröy et al., 2006).
Chemical Reactions and Properties
4-Aminobenzamide participates in various chemical reactions, leading to the formation of novel compounds with significant properties. For instance, Parua et al. (2017) reported a one-pot cascade synthesis of quinazolin-4(3H)-ones via nickel-catalyzed dehydrogenative coupling, demonstrating 4-Aminobenzamide's reactivity and utility in synthesizing heterocyclic compounds (Parua et al., 2017).
Physical Properties Analysis
The physical properties of 4-Aminobenzamide, such as solubility and thermal behavior, have been thoroughly investigated. Ouyang et al. (2019) measured its solubility in various solvents at different temperatures, applying models to correlate temperature with solubility, thereby enhancing understanding of its dissolution behavior (Ouyang et al., 2019).
Chemical Properties Analysis
The chemical properties of 4-Aminobenzamide, including reactivity and interaction with other molecules, have significant implications for its applications. The reductive chemistry explored by Palmer et al. (1995) provides insights into the selective toxicity mechanisms relevant to hypoxic cells, highlighting the compound's potential in biomedical research (Palmer et al., 1995).
科学研究应用
抗惊厥特性
已经探索了4-氨基苯甲酰胺衍生物的抗惊厥效果。Clark等人(1984年)进行了一项研究,合成了一系列4-氨基苯甲酰胺,并评估了它们对小鼠电击和戊四氮唑诱导的癫痫的疗效。他们发现,特定的衍生物,如4-氨基-N-戊基苯甲酰胺,对最大电击诱发的癫痫表现出显著的效力(Clark et al., 1984)。同样,Robertson等人(1991年)研究了ameltolide的一个主要代谢物,这是另一种来源于4-氨基苯甲酰胺的有效抗惊厥药物,证实了它在抗惊厥活性中的作用(Robertson et al., 1991)。
DNA修复机制
4-氨基苯甲酰胺,特别是3-氨基苯甲酰胺,已被研究其在DNA修复过程中的作用。Cleaver等人(1985年)利用3-氨基苯甲酰胺探索了聚(ADP-核糖)在DNA修复中的调节作用,尽管他们强调了其在不同浓度下的复杂影响(Cleaver et al., 1985)。Bohr和Klenow(1981年)观察到3-氨基苯甲酰胺刺激了人类淋巴细胞的DNA修复,表明其对不同细胞类型的DNA修复机制产生了差异影响(Bohr & Klenow, 1981)。
对细胞功能的影响
研究表明,4-氨基苯甲酰胺及其衍生物可以影响各种细胞功能。Malorni等人(1994年)研究了3-氨基苯甲酰胺对NK细胞介导的杀伤作用中细胞骨架和底物粘附的影响,突出了其影响细胞间相互作用和细胞结构的能力(Malorni et al., 1994)。Morissette等人(2005年)评估了N-取代的4-氨基苯甲酰胺对细胞过程如DNA去甲基化、凋亡和抗炎特性的影响,展示了广泛的细胞影响(Morissette et al., 2005)。
放射增敏和化疗增强
已经研究了3-氨基苯甲酰胺增强放射治疗和化疗效果的能力。Thraves等人(1985年)证明了3-氨基苯甲酰胺增加了人类成纤维细胞的放射敏感性,表明其在增强放射治疗效果方面的潜力(Thraves et al., 1985)。此外,Chen和Pan(2004年)观察到3-氨基苯甲酰胺增强了顺铂在小鼠体内的抗肿瘤活性,表明其在化疗增强中的潜在作用(Chen & Pan, 2004)。
安全和危害
未来方向
属性
IUPAC Name |
4-aminobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKYZXDTTPVVAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7038814 | |
| Record name | 4-Aminobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7038814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminobenzamide | |
CAS RN |
2835-68-9 | |
| Record name | 4-Aminobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2835-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminobenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002835689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Aminobenzamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233920 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Aminobenzamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36963 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, 4-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Aminobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7038814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-aminobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.739 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-AMINOBENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77722I6PAC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzo[b]naphtho[2,3-d]furan](/img/structure/B1265505.png)












